molecular formula C18H19NO4 B2426330 3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one CAS No. 767292-97-7

3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one

Cat. No.: B2426330
CAS No.: 767292-97-7
M. Wt: 313.353
InChI Key: REXCNKNMKFTQQP-UHFFFAOYSA-N
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Description

3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one is a complex organic compound known for its versatile applications in various scientific fields. This compound features a benzooxazole core, which is a bicyclic structure containing both benzene and oxazole rings. The presence of methoxy and phenoxy groups further enhances its chemical properties, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-[3-(2-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-8-9-15-14(12-13)19(18(20)23-15)10-5-11-22-17-7-4-3-6-16(17)21-2/h3-4,6-9,12H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXCNKNMKFTQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one typically involves multiple steps, starting from readily available precursors. One common method includes the nucleophilic aromatic substitution reaction between 2-methoxyphenol and a suitable halogenated precursor . The reaction conditions often require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halogens or alkyl groups.

Mechanism of Action

The mechanism of action of 3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenoxy groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one stands out due to its unique combination of a benzooxazole core with methoxy and phenoxy groups. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-tumor, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzooxazole core, characterized by a bicyclic structure containing both benzene and oxazole rings. The methoxy and phenoxy groups enhance its chemical properties, which may contribute to its biological activities.

Property Value
IUPAC Name 3-[3-(2-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one
Molecular Formula C18H19NO4
CAS Number 767292-97-7

The mechanism of action of 3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one involves interactions with specific molecular targets. The methoxy and phenoxy groups allow the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. However, detailed studies are required to elucidate the exact molecular targets and pathways involved.

Anti-Tumor Activity

Research indicates that compounds similar to 3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one exhibit significant anti-tumor properties. For instance, studies have shown that certain derivatives possess cytotoxic effects against various human tumor cell lines. In particular, the structure-activity relationship (SAR) suggests that modifications in the phenoxy and methoxy groups can influence the cytotoxicity levels against tumor cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases, although further in vivo studies are needed to confirm these findings.

Other Pharmacological Activities

In addition to anti-tumor and anti-inflammatory effects, preliminary research indicates potential activities against pathogens such as Helicobacter pylori and other bacterial strains. Some derivatives have shown urease inhibitory activity, which could be beneficial in treating infections associated with H. pylori .

Case Studies

  • Cytotoxicity Study : A study assessed the cytotoxic effects of various benzooxazole derivatives on four human tumor cell lines and three normal human cells. The results indicated that certain derivatives exhibited selective cytotoxicity towards tumor cells without significantly affecting normal cells .
  • Inflammation Model : In an experimental model of inflammation, the compound was administered to evaluate its effect on cytokine levels. Results showed a marked decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

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